SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate
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Overview
Description
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is a chemical compound with the molecular formula C12H18NNaO4S·xH2O. It is commonly used as a water-soluble reagent for the enzymatic photometric determination of hydrogen peroxide . This compound is known for its high absorbance at visible wavelengths in media ranging from weakly alkaline to fairly acidic pH levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate involves the reaction of N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline derivatives. These derivatives are synthesized and assessed as water-soluble hydrogen donors . The reaction conditions typically involve maintaining a controlled pH environment to ensure the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a product purity of over 98% (HPLC) . The compound is then crystallized and dried to obtain the final product in its hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: It can act as a hydrogen donor in the presence of peroxidase, leading to the formation of hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the ethyl or m-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include peroxidase for oxidation reactions and various nucleophiles for substitution reactions . The reactions are typically carried out in aqueous media with controlled pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include hydrogen peroxide in oxidation reactions and substituted derivatives in substitution reactions .
Scientific Research Applications
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The compound exerts its effects by acting as a hydrogen donor in the presence of peroxidase. The enzymatic reaction leads to the formation of hydrogen peroxide, which can be quantified photometrically . The molecular targets involved in this process include the active sites of peroxidase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3-[Ethyl(m-tolyl)amino]-2-hydroxy-1-propanesulfonic Acid Sodium Salt
- 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic Acid Sodium Salt
Uniqueness
Sodium 3-[Ethyl(M-tolyl)amino]-2-hydroxy-1-propanesulfonate Hydrate is unique due to its high solubility in water and its ability to act as a hydrogen donor in enzymatic reactions . This makes it particularly useful in photometric assays for hydrogen peroxide detection .
Properties
Molecular Formula |
C12H20NNaO5S |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;hydrate |
InChI |
InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2/q;+1;/p-1 |
InChI Key |
MHCJQDQJKFAYST-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.[Na+] |
Origin of Product |
United States |
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